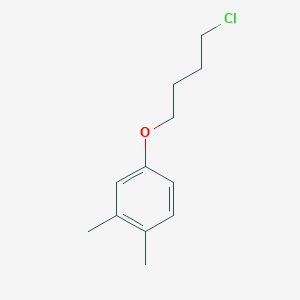

4-(4-Chlorobutoxy)-1,2-dimethylbenzene

Description

4-(4-Chlorobutoxy)-1,2-dimethylbenzene is a halogenated aromatic compound featuring a 1,2-dimethylbenzene (ortho-xylene) core substituted with a 4-chlorobutoxy group. This structure combines the steric and electronic effects of methyl groups in the ortho position with a polar chlorinated alkoxy chain.

Properties

Molecular Formula |

C12H17ClO |

|---|---|

Molecular Weight |

212.71 g/mol |

IUPAC Name |

4-(4-chlorobutoxy)-1,2-dimethylbenzene |

InChI |

InChI=1S/C12H17ClO/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

QQZXFWXSGLNPSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCCl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and inferred physical properties of 4-(4-Chlorobutoxy)-1,2-dimethylbenzene with analogous compounds:

Key Observations :

Reactivity and Functional Group Influence

- Electrophilic Substitution: The electron-donating methyl groups in the ortho position activate the benzene ring toward electrophilic substitution, but the electron-withdrawing chlorine in the butoxy group may deactivate specific positions. This contrasts with non-halogenated analogs like 1,2-diethylbenzene, which lack such electronic modulation .

- Nucleophilic Displacement: The chlorobutoxy group is susceptible to nucleophilic attack (e.g., hydrolysis), a feature absent in non-halogenated alkylbenzenes like o-xylene .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 4-hydroxy-1,2-dimethylbenzene (4-hydroxy-o-xylene), which is deprotonated using a strong base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting phenoxide ion attacks 1-bromo-4-chlorobutane in an Sₙ2 mechanism, displacing bromide to form the ether linkage.

Key parameters :

Yield and Purification

In a representative procedure, 4-hydroxy-o-xylene (83.1 mg, 0.50 mmol) reacts with 1-bromo-4-chlorobutane (5.14 g, 30 mmol) in DMF (60 mL) at room temperature for 20 hours, yielding 75% of the desired product after column chromatography (petroleum ether/ethyl acetate = 10:1). The crude product is washed with aqueous sodium thiosulfate (Na₂S₂O₃) and sodium carbonate (Na₂CO₃) to remove residual halides.

Friedel-Crafts Alkylation for Intermediate Formation

While Friedel-Crafts alkylation is less common for ether synthesis, it provides a route to precursors used in subsequent functionalization.

Alkylation of o-Xylene

o-Xylene undergoes Friedel-Crafts alkylation with 3-chloro-2-methyl-1-propene in the presence of sulfuric acid (H₂SO₄) to form a tertiary alkylbenzene intermediate. This intermediate is then oxidized to introduce the chlorobutoxy group.

Reaction conditions :

Oxidation and Functionalization

The alkylated product is oxidized using potassium permanganate (KMnO₄) or ozonolysis to introduce a ketone or carboxylic acid group, which is further reduced and halogenated to form the chlorobutoxy side chain. While this route is more laborious, it offers scalability for industrial production.

Halogen Exchange Reactions

Halogen exchange provides an alternative pathway for introducing the chlorobutoxy group.

Bromine-to-Chlorine Substitution

A brominated precursor (e.g., 4-(4-bromobutoxy)-1,2-dimethylbenzene) is treated with sodium chloride (NaCl) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr). The reaction proceeds via an Sₙ2 mechanism, replacing bromide with chloride.

Optimized conditions :

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Complexity |

|---|---|---|---|---|

| Williamson Ether | 75–98% | 16–24 h | High | Low |

| Friedel-Crafts | 55–73% | 6–48 h | Moderate | High |

| Halogen Exchange | 80–98% | 1–6 h | High | Moderate |

The Williamson ether synthesis offers the highest efficiency and simplicity, making it the preferred laboratory-scale method. Industrial applications may favor halogen exchange due to shorter reaction times and compatibility with continuous flow systems.

Spectroscopic Characterization

Successful synthesis is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry:

Challenges and Mitigation Strategies

Side Reactions

Purification

Column chromatography (petroleum ether/ethyl acetate) effectively separates the product from unreacted starting materials and dihalobutane byproducts.

Industrial-Scale Adaptations

Patent EP2289867A2 highlights a cost-effective process using non-hazardous reagents (e.g., Na₂CO₃ instead of toxic bases) and reduced solvent volumes. The method achieves >99% purity via crystallization from hexane/ethyl acetate mixtures.

Emerging Methodologies

Recent advances include photocatalytic C–O coupling using iridium-based catalysts, which enable milder conditions (room temperature, visible light) and higher functional group tolerance . However, these methods remain exploratory and lack yield data for the target compound.

Q & A

Basic: What are the optimal synthetic routes for 4-(4-chlorobutoxy)-1,2-dimethylbenzene, and how do reaction conditions influence yield?

Answer:

Two primary approaches can be adapted from analogous compounds:

- Method A : Alkylation of 1,2-dimethylbenzene (o-xylene) with 4-chlorobutanol under acid catalysis. This method may yield ~19% due to competing side reactions (e.g., elimination or oligomerization) .

- Method B : Nucleophilic substitution using a pre-functionalized intermediate, such as 4-bromobutoxy derivatives, which can achieve ~90% yield under controlled conditions (e.g., inert atmosphere, optimized temperature) .

Key variables : Catalyst choice (e.g., Lewis acids), solvent polarity, and reaction time. For reproducibility, monitor intermediates via TLC or GC-MS .

Basic: How can researchers characterize this compound and distinguish it from structural isomers?

Answer:

- GC-MS : Resolve isomers by retention time differences; the target compound’s fragmentation pattern will show peaks at m/z corresponding to the chlorobutoxy group and o-xylene backbone .

- NMR : Use -NMR to identify the chlorobutoxy chain (δ ~70 ppm for the ether oxygen-linked carbon) and aromatic protons (δ 6.5–7.5 ppm for o-xylene) .

- Elemental Analysis : Confirm Cl content (~12.5% by mass) to rule out dehalogenated byproducts .

Advanced: What catalytic systems are effective for introducing the chlorobutoxy group onto aromatic rings, and what mechanistic insights support their use?

Answer:

Iron-catalyzed cross-coupling (e.g., FeCl) is promising for ether formation, as demonstrated in analogous styrene derivatives. The mechanism likely involves:

- Oxidative Addition : Fe activates the C-Cl bond in 4-chlorobutanol.

- Electrophilic Aromatic Substitution : The activated species reacts with electron-rich o-xylene .

Alternative systems (e.g., Pd/Cu for Ullmann-type couplings) may reduce side reactions but require higher temperatures .

Advanced: How do steric and electronic effects of the o-xylene backbone influence reactivity in etherification reactions?

Answer:

- Steric Effects : The 1,2-dimethyl groups hinder para-substitution, directing the chlorobutoxy group to the less hindered position. Computational modeling (DFT) can predict regioselectivity .

- Electronic Effects : Methyl groups donate electron density via hyperconjugation, enhancing aromatic electrophilicity at the meta position relative to substituents .

Basic: What starting materials are most suitable for synthesizing this compound, and how are they purified?

Answer:

- Core Aromatic Backbone : Use high-purity o-xylene (≥99%), synthesized via Friedel-Crafts alkylation or distillation .

- Chlorobutoxy Precursor : 4-Chlorobutanol or 1-bromo-4-chlorobutane, purified via fractional distillation to remove dihalogenated impurities .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound from unreacted o-xylene .

Advanced: How can researchers resolve contradictions in yield data between similar synthetic protocols?

Answer:

- Case Study : reports 19% vs. 90% yields for analogous syntheses. Factors to investigate:

- Mitigation : Use design-of-experiments (DoE) to optimize variables systematically .

Basic: What purification techniques are recommended for removing halogenated byproducts from this compound?

Answer:

- Liquid-Liquid Extraction : Separate polar impurities (e.g., unreacted 4-chlorobutanol) using water/dichloromethane.

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .

- HPLC : For analytical-scale purity, employ a C18 column with acetonitrile/water gradients .

Advanced: How does substituting bromine for chlorine in the butoxy chain alter reactivity and stability?

Answer:

- Reactivity : Bromine’s lower electronegativity increases nucleophilicity, accelerating ether formation but risking undesired C-Br cleavage .

- Stability : Chlorine offers better hydrolytic stability; brominated analogs may degrade under acidic conditions. Kinetic studies (e.g., Arrhenius plots) quantify these differences .

Advanced: What role do solvents play in modulating reaction outcomes for ether-linked aromatic compounds?

Answer:

- Nonpolar Solvents (e.g., o-xylene) : Favor SN1 mechanisms by stabilizing carbocation intermediates but may slow reaction rates .

- Polar Solvents (e.g., DMSO) : Promote SN2 pathways via transition-state stabilization, enhancing yield but requiring rigorous drying to prevent hydrolysis .

Advanced: How can researchers leverage computational chemistry to predict substituent effects on this compound’s physicochemical properties?

Answer:

- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like toluene or DMF.

- DFT Calculations : Predict logP values (e.g., 4.5 for analogous compounds) and boiling points (~338°C) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.